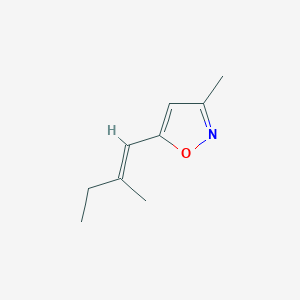![molecular formula C11H12N4O B12883278 3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile CAS No. 86691-37-4](/img/structure/B12883278.png)
3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile is a heterocyclic compound that contains a benzo[d]oxazole moiety linked to a hydrazinyl group and a butanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile typically involves the reaction of benzo[d]oxazole derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-aminobenzo[d]oxazole with butanenitrile in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazinyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazinyl group may also play a role in the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)propanenitrile
- 2-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)ethanenitrile
Uniqueness
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzo[d]oxazole ring and the hydrazinyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
86691-37-4 |
|---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
3-[amino(1,3-benzoxazol-2-yl)amino]butanenitrile |
InChI |
InChI=1S/C11H12N4O/c1-8(6-7-12)15(13)11-14-9-4-2-3-5-10(9)16-11/h2-5,8H,6,13H2,1H3 |
InChI-Schlüssel |
PVKHGRDZZVZRPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#N)N(C1=NC2=CC=CC=C2O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


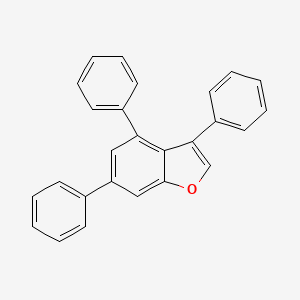
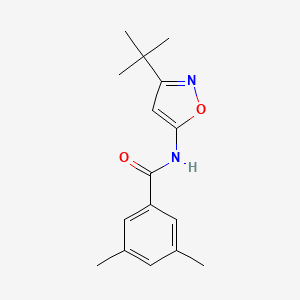
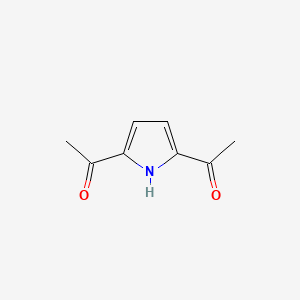
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
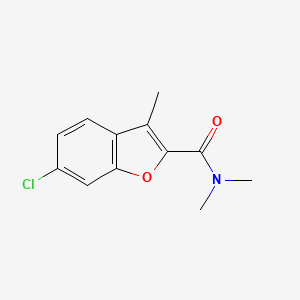
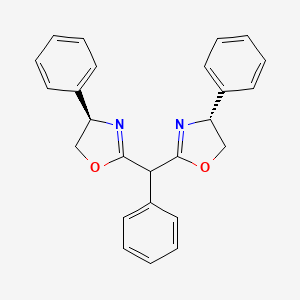
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
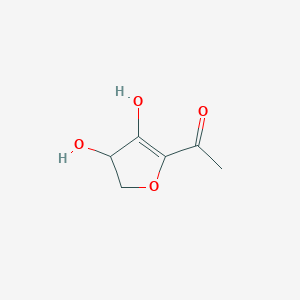
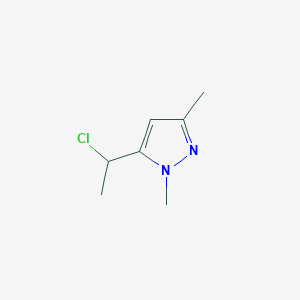
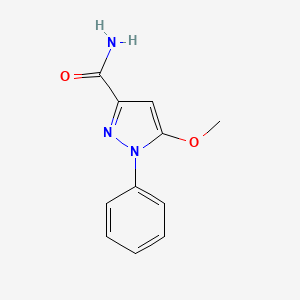
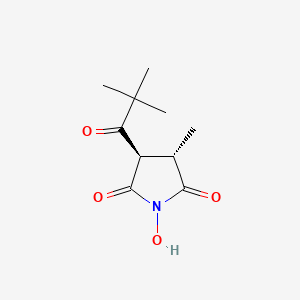
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
